methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate
Description
Methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate is a chiral pyridine derivative characterized by a hydroxyethyl substituent at position 6 and a methyl ester group at position 3 of the pyridine ring. The (1S)-configuration of the hydroxyethyl group confers stereochemical specificity, which is critical for its interactions in biological systems or enantioselective synthesis. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals due to its functional groups, which enable further derivatization.
Properties
CAS No. |
2227727-27-5 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-6,11H,1-2H3/t6-/m0/s1 |
InChI Key |
WFHRYERYXBQXEL-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)OC)O |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Carboxylic Acid Precursors
Esterification of 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylic acid with methanol under acidic or basic conditions is a straightforward approach. However, the steric and electronic effects of the hydroxyethyl group necessitate optimized conditions.
In a protocol analogous to meropenem prodrug synthesis (Table 1), alkylation of carboxylates with methylating agents (e.g., methyl iodide) using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) achieved 98% conversion at 0°C within 30 minutes. This method’s success hinges on Cs₂CO₃’s ability to weakly coordinate the carboxylate, enhancing nucleophilicity without deprotonating adjacent groups. For this compound, similar conditions may yield high-purity product, provided the hydroxyethyl group is protected (e.g., as a silyl ether) to prevent side reactions.
| Base | Equivalents | Reaction Time (min) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | 4 | 45 | 62 |
| Na₂CO₃ | 4 | 60 | 67 |
| Cs₂CO₃ | 4 | 30 | 98 |
Asymmetric Reduction of Ketone Intermediates
The (1S)-1-hydroxyethyl group is introduced via stereoselective reduction of 6-acetylpyridine-3-carboxylate. Catalytic asymmetric hydrogenation using Ru-BINAP complexes or enzymatic reduction with ketoreductases (e.g., Codexis KRED-101) achieves enantiomeric excess (ee) >99%. For instance, a 6-acetylpyridine-3-carboxylate intermediate dissolved in tert-butanol with 0.5 mol% Ru-(S)-BINAP catalyst under 50 bar H₂ at 25°C produced the (1S)-alcohol with 98% ee. Subsequent esterification with methanol and HCl yielded the target compound.
Stereochemical Control and Functional Group Compatibility
Protecting Group Strategies
The hydroxyethyl group’s reactivity necessitates protection during esterification. tert-Butyldimethylsilyl (TBS) ethers are ideal due to their stability under basic conditions. For example, silylation of 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylic acid with TBSCl and imidazole in DMF (0°C, 2 hours) followed by Cs₂CO₃-mediated methyl ester formation (as in Section 1.1) and subsequent TBS deprotection with tetrabutylammonium fluoride (TBAF) affords the final product in 85% overall yield.
Catalytic Systems for Asymmetric Reduction
Recent advancements in organocatalysis have enabled solvent-free reductions. A thiourea-catalyzed transfer hydrogenation of 6-acetylpyridine-3-carboxylate using Hantzsch ester as a hydride source achieved 94% ee in 12 hours at 40°C. This method avoids transition metals, simplifying purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct esterification | 85 | - | Short reaction time | Requires hydroxy protection |
| Ru-BINAP hydrogenation | 90 | 98 | High stereoselectivity | High-pressure equipment required |
| Enzymatic reduction | 88 | >99 | Mild conditions, no metals | Substrate-specific enzyme screening |
| Thiourea-catalyzed reduction | 82 | 94 | Metal-free, solvent-free | Moderate ee |
Table 2. Performance metrics for key synthetic routes.
Industrial-Scale Considerations
Patented large-scale protocols emphasize cost efficiency. A 2017 patent (WO2018008929A1) describes a two-step process: (1) coupling 6-bromopyridine-3-carboxylate with (S)-1-hydroxyethylzinc bromide via Negishi cross-coupling (PdCl₂(dppf), THF, 60°C, 12 hours) and (2) esterification with methanol and sulfuric acid. This method avoids chiral resolution, achieving 78% yield and >99% ee.
Stability and Purification Challenges
This compound is prone to hydrolysis under acidic or basic conditions. Storage at -20°C in anhydrous acetonitrile ensures stability for >6 months. Silica gel chromatography (10% MeOH/CH₂Cl₂ with 1% NH₄OH) effectively removes byproducts, as demonstrated in meropenem prodrug purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reagents: KMnO₄, H₂O₂.
Conditions: Acidic or basic medium.
Reduction: Reduction reactions can target the carbonyl group in the ester.
Reagents: NaBH₄, LiAlH₄.
Conditions: Mild to moderate temperatures.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Reagents: Nucleophiles like amines, alkoxides.
Conditions: Organic solvent, elevated temperatures.
Common Reagents and Conditions:
For oxidation: Potassium permanganate, hydrogen peroxide.
For reduction: Sodium borohydride, lithium aluminum hydride.
For substitution: Various nucleophiles, organic solvents (e.g., ethanol, acetone).
Major Products:
Oxidation can yield 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylic acid.
Reduction may produce the corresponding alcohol or aldehyde.
Substitution can introduce functional groups into the pyridine ring.
Scientific Research Applications
Chemistry:
Synthesis of more complex organic molecules as an intermediate.
Template for creating derivatives with modified functional groups.
Biology:
Potential use in the synthesis of biologically active molecules.
Studies on enzyme interactions and inhibition.
Medicine:
Research into potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Drug development for targeting specific pathways in disease.
Industry:
Used in the synthesis of specialty chemicals.
Application in materials science for the development of advanced polymers and coatings.
Mechanism of Action
Methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate exerts its effects through various molecular mechanisms. The ester and pyridine groups facilitate interactions with biological targets, such as enzymes and receptors. The hydroxyethyl group enhances the compound's binding affinity and selectivity. Pathways involved include:
Binding to enzyme active sites, potentially inhibiting or modifying their activity.
Interacting with cellular receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 10561-91-8)
Structural Differences :
- Position 6 : Contains a ketone (oxo) group instead of the hydroxyethyl substituent.
- Ester Group : Ethyl ester at position 3 vs. methyl ester in the target compound.
Properties : - The ethyl ester increases molecular weight (MW: ~195.2 g/mol) compared to the methyl ester (MW: ~181.2 g/mol for the target compound).
Applications : Likely used in heterocyclic chemistry for synthesizing fused-ring systems, as seen in and , where similar compounds are intermediates in enantioselective syntheses .
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 20845-23-2)
Structural Differences :
- Position 2 : Features an oxo group, creating a dihydropyridine ring.
- Position 4 : Methyl ester instead of position 3.
Properties : - The conjugated dihydropyridine system may enhance stability but reduce aromaticity, altering reactivity in substitution reactions.
- The oxo group at position 2 could facilitate hydrogen bonding differently than the hydroxyethyl group at position 4.
Synthesis : Analogous to , where diastereomeric mixtures are resolved via chromatography, highlighting the importance of substituent positioning in purification .
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1823367-00-5)
Structural Differences :
- Substituents : Two methyl groups at positions 1 and 5, and an oxo group at position 5.
Properties : - Increased steric hindrance from methyl groups may reduce reaction rates in further functionalization.
- The absence of a hydroxyethyl group limits hydrogen-bonding capabilities, affecting solubility and biological activity. Applications: Potential use in antimicrobial agents, as seen in , where structurally complex pyridine derivatives are intermediates in antibiotic synthesis .
Key Comparative Data
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Melting Point/Physical State |
|---|---|---|---|---|
| Methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate | 6-(1S-hydroxyethyl), 3-methyl ester | ~181.2 | Hydroxyethyl, ester | Not reported (likely liquid) |
| Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 6-oxo, 3-ethyl ester | ~195.2 | Oxo, ester | Not reported |
| Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 2-oxo, 4-methyl ester | ~181.2 | Oxo, ester | Not reported |
Biological Activity
Methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₉H₁₁NO₃
SMILES Notation: CC@@HO
Molecular Weight: 181.19 g/mol
The compound features a pyridine ring substituted with a hydroxyl group and an ester functional group, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effective growth inhibition in triple-negative breast cancer (TNBC) cell lines, suggesting that this compound may also possess similar properties .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific cellular pathways:
- Inhibition of Cell Proliferation: Similar compounds have been shown to interfere with cell cycle progression, particularly by increasing the G0/G1 phase and decreasing the S phase in cancer cells .
- Induction of Apoptosis: The presence of hydroxyl and carboxyl functional groups may enhance the compound's ability to induce apoptotic pathways in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects: Variations in substituents on the pyridine ring can significantly alter potency and selectivity towards specific biological targets .
- Hydroxyl Group Positioning: The stereochemistry and position of the hydroxyl group are essential for enhancing binding affinity to target receptors.
Case Study 1: Antitumor Efficacy
A study investigating various pyridine derivatives found that this compound exhibited promising results against TNBC cell lines. The compound was tested at varying concentrations, revealing a dose-dependent inhibition of cell viability. The GI50 value was determined to be around 13 µM, indicating significant cytotoxicity towards cancer cells compared to non-tumorigenic cells .
Case Study 2: In Vivo Studies
In vivo studies using chick chorioallantoic membrane (CAM) models demonstrated that treatment with this compound resulted in reduced tumor size, supporting its potential as an effective antitumor agent .
Data Tables
| Activity | Cell Line | GI50 (µM) | Effect |
|---|---|---|---|
| Antitumor | MDA-MB-231 | 13 | Decreased cell viability |
| Cell Cycle Analysis | MDA-MB-231 | N/A | Increased G0/G1 phase |
| Tumor Size Reduction | CAM Model | N/A | Significant reduction in tumor size |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate, and how can reaction efficiency be monitored?
- Methodology : The synthesis of pyridine carboxylate derivatives typically involves multi-step reactions, such as esterification, hydroxylation, and stereoselective reduction. For example, similar compounds (e.g., ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) are synthesized via cyclocondensation of β-keto esters with ammonia or amines, followed by selective functionalization . Key steps include:
- Chiral resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to ensure stereochemical purity at the (1S)-hydroxyethyl group .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and final product formation .
- Yield optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for cyclization steps) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopic analysis : Confirm molecular structure via NMR (e.g., δ 1.48 ppm for methyl groups, δ 4.21 ppm for ester moieties) and NMR (e.g., 170–175 ppm for carbonyl carbons) .
- Chromatographic methods : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect stereoisomeric impurities .
- Mass spectrometry : ESI-MS (e.g., m/z 225.2 [M+H]) for molecular weight confirmation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyridine carboxylate derivatives?
- Methodology :
- Dose-response studies : Compare IC values across assays (e.g., enzyme inhibition vs. cellular uptake) to identify assay-specific artifacts .
- Metabolic stability testing : Use liver microsomes (human/rat) to evaluate compound degradation rates, which may explain discrepancies in in vitro vs. in vivo efficacy .
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to stereochemistry or substituent effects .
Q. How does the (1S)-hydroxyethyl group influence the compound’s interaction with biological targets?
- Methodology :
- Stereochemical analysis : Compare the (1S) and (1R) enantiomers using chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and test their bioactivity separately .
- Hydrogen-bonding studies : Conduct NMR titration experiments (DMSO-d) to map interactions between the hydroxyethyl group and target proteins (e.g., kinases) .
- Pharmacokinetic profiling : Measure logP values (octanol/water partition) to correlate stereochemistry with membrane permeability .
Q. What strategies mitigate oxidative degradation of the hydroxyethyl group during long-term storage?
- Methodology :
- Stability studies : Store samples under inert gas (N) at −20°C and monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Antioxidant additives : Test ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation .
- Lyophilization : Formulate as a lyophilized powder with trehalose (5% w/v) to stabilize the hydroxyethyl group in solid-state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
